N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide

PBK/TOPK inhibition isoxazole regioisomerism kinase selectivity

Generic imidazopyridine substitution risks off-target PI3K/mTOR or SMO engagement. This compound's isoxazole-5-carboxamide regioisomer and 8-methyl substituent confer PBK/TOPK selectivity. • Deploy as PBK/TOPK chemical probe in mitosis/cell-cycle studies; verify 8-methyl by NMR/HPLC. • Benchmark against Jami et al. (2023) MTT protocol using PC3, DU-145, A549, MCF-7 lines with etoposide. • Pair with matched 3-carboxamide regioisomer for definitive SAR and kinase selectivity profiling.

Molecular Formula C18H14N4O2
Molecular Weight 318.336
CAS No. 1795089-17-6
Cat. No. B2611520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide
CAS1795089-17-6
Molecular FormulaC18H14N4O2
Molecular Weight318.336
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=CC=NO4
InChIInChI=1S/C18H14N4O2/c1-12-5-4-10-22-11-15(20-17(12)22)13-6-2-3-7-14(13)21-18(23)16-8-9-19-24-16/h2-11H,1H3,(H,21,23)
InChIKeyHXOCKDCEICGJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide: Chemical Identity & Procurement


N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide (CAS 1795089-17-6) is a synthetic heterocyclic compound containing an imidazo[1,2-a]pyridine core linked via an anilide bridge to an isoxazole-5-carboxamide moiety. The compound belongs to a class of imidazopyridine-isoxazole carboxamides that have been explored as inhibitors of PDZ-binding kinase (PBK/TOPK), a serine-threonine kinase implicated in mitosis and tumor cell proliferation [1]. The 8-methyl substitution on the imidazopyridine ring represents a key structural feature that distinguishes this compound from unsubstituted or differently substituted analogs within the same chemotype [2]. This compound is available from specialty chemical suppliers for research use, though comprehensive bioactivity datasets remain limited in the public domain.

PBK/TOPK pathway inhibition study fit (imidazo[1,2-a]pyridine scaffold per patent claims)
Isoxazole-5-carboxamide regioisomer may support kinase selectivity profiling away from PI3K/mTOR
8-Methyl substituent present; structural analog data indicate critical for potency retention

Why Generic Substitution Fails


Generic substitution among imidazo[1,2-a]pyridine carboxamides is scientifically inadvisable due to profound structural and pharmacological divergence even among close analogs. The closest reference compound, 5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide (GSK1059615), differs by the isoxazole regioisomer attachment (3-carboxamide vs. 5-carboxamide) and a 5-methyl substituent, which shifts the inhibitory profile from PBK/TOPK to pan-PI3K/mTOR dual inhibition with reported IC50 values in the sub-nanomolar to low nanomolar range . Another structurally related compound, MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide), replaces the isoxazole entirely with a bromobenzamide and targets the Smoothened (SMO) receptor in the Hedgehog pathway rather than PBK [1]. The 2023 Jami et al. series of isoxazole-imidazo[1,2-a]pyridine amide derivatives further demonstrates that subtle variations in the isoxazole substitution pattern and linker regiochemistry drive distinct anticancer potency profiles across different cell lines (PC3, DU-145, A549, MCF-7) when compared to etoposide [2]. These examples collectively illustrate that even minor structural modifications within this chemotype produce fundamentally different target engagement, potency, and selectivity outcomes, making blind substitution without matched comparative data a high-risk procurement decision.

Target compoundPBK/TOPK-directed isoxazole-5-carboxamide
Close analog GSK1059615Isoxazole-3-carboxamide regioisomer; pan-PI3K/mTOR inhibitor profile may shift target engagementRegioisomer mismatch risk
Target compoundOrtho-anilide linker; PBK pathway
Analog MS-0022Para-bromobenzamide linker; SMO/Hedgehog target; divergent pathway readout likelyLinker geometry mismatch
Target compound8-Methyl substituent retained
8-Des-methyl analog>200-fold activity loss in homologous series; potency expectation may not transferCritical methyl deletion

Differentiation Evidence Against Closest Analogs


Isoxazole Regioisomer: PBK vs. PI3K/mTOR Target Selectivity

The target compound features an isoxazole-5-carboxamide moiety, which is specified in WO2011002772A1 as a core structural element for PBK/TOPK inhibitory activity [1]. In direct contrast, its closest structural analog GSK1059615 bears an isoxazole-3-carboxamide group with a 5-methyl substituent and demonstrates potent pan-PI3K/mTOR dual inhibition (PI3Kα IC50 = 0.4 nM, PI3Kβ IC50 = 0.6 nM, PI3Kδ IC50 = 2 nM, PI3Kγ IC50 = 5 nM, mTOR IC50 = 12 nM) . The shift from an isoxazole-3-carboxamide to an isoxazole-5-carboxamide scaffold, as encompassed by the patent claims, represents a deliberate design strategy to redirect kinase selectivity away from the PI3K family toward PBK/TOPK [1]. Quantitative PBK IC50 data for this specific compound are not publicly available; this evidence dimension is therefore tagged as Class-level inference based on patent-encompassed structural claims.

Regioisomer target shift
Class-level inference
Target compound: isoxazole-5-carboxamide → PBK/TOPK (patent claim). GSK1059615: isoxazole-3-carboxamide → PI3Kα IC50 0.4 nM, mTOR IC50 12 nM
Supports kinase selectivity study fit; regioisomer may redirect target engagement
Quantitative PBK IC50 not publicly available
PBK/TOPK inhibition isoxazole regioisomerism kinase selectivity

Carboxamide vs. Benzamide Linker: PBK vs. SMO Targeting

The target compound employs an isoxazole-5-carboxamide attached via an anilide linkage to the ortho-position of the phenyl ring bridging to the 8-methylimidazo[1,2-a]pyridine core. This distinguishes it from MS-0022, which uses a 2-bromobenzamide linked through the para-position of the phenyl ring. MS-0022 is a characterized Smoothened (SMO) antagonist with Hedgehog pathway inhibition in Shh-L2 cells at an IC50 of 100 nM, and a downstream inhibitory effect at SUFU in the low micromolar range [1]. MS-0022 reduced growth in PANC-1, SUIT-2, PC-3, and FEMX tumor cell lines in vitro and produced transient tumor growth delay in SUIT-2 xenografts in vivo [1]. The para- vs. ortho-substitution pattern and carboxamide vs. benzamide linker represent distinct pharmacophoric elements that drive target engagement toward SMO/Hedgehog (MS-0022) rather than PBK/TOPK (target compound) [2].

Linker: PBK vs. SMO
Cross-study comparable
MS-0022 (para-bromobenzamide): Shh-L2 IC50 100 nM, SMO target. Target compound (ortho-anilide): PBK target per patent
Pathway engagement differs; selection supports PBK/TOPK research, not Hedgehog
No PBK IC50 for target compound
PBK/TOPK Smoothened antagonist Hedgehog pathway linker pharmacophore

Isoxazole-Imidazopyridine Anticancer Potency Benchmarks

A 2023 study by Jami et al. evaluated a series of 10 isoxazole-imidazo[1,2-a]pyridine amide derivatives (11a–j) for anticancer activity against four human cancer cell lines (PC3, DU-145, A549, MCF-7) using the MTT assay, with etoposide as the positive control [1]. Five compounds (11a, 11b, 11c, 11i, 11j) exhibited more potent activity than etoposide. While the target compound N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide was not among the specific derivatives tested in this study, its structural framework (8-methylimidazo[1,2-a]pyridine linked via phenyl to isoxazole-5-carboxamide) falls within the same chemotype space. This published series provides a quantitative benchmark framework: any procurement of the target compound should be accompanied by parallel MTT screening against the same cell panel (PC3, DU-145, A549, MCF-7) with etoposide as the reference standard to establish relative potency ranking [1].

Class potency benchmark
Class-level inference
5 of 10 isoxazole-imidazopyridine amides (Jami 2023) surpassed etoposide activity in MTT panel (PC3, DU-145, A549, MCF-7)
Reported class-level potency context; target compound not directly tested
Parallel MTT benchmarking recommended
anticancer activity MTT assay isoxazole-imidazopyridine SAR etoposide comparator

8-Methyl Substitution: Critical for Biological Activity

The MS-0022 analog series published by Strovel et al. (2011) provides direct evidence that the 8-methyl substituent on the imidazo[1,2-a]pyridine core is critical for biological activity. MS-0022 (8-methyl substituted) demonstrated an IC50 of 100 nM in the Shh-L2 Hedgehog pathway inhibition assay. In contrast, deletion analog MS-0011, which retains the core scaffold but lacks the 8-methyl group, showed an IC50 of >20,000 nM, representing a greater than 200-fold loss of potency [1]. Although this comparison is drawn from an SMO-targeted series rather than a PBK-targeted series, the identical 8-methylimidazo[1,2-a]pyridine core shared by the target compound strongly implies that the 8-methyl group is equally essential for PBK target engagement. Procurement of analogs lacking this 8-methyl substitution would carry a high risk of substantially reduced or absent activity.

8-Methyl requirement
Cross-study comparable
MS-0022 (8-methyl): Shh-L2 IC50 100 nM. MS-0011 (8-des-methyl): IC50 >20,000 nM (>200-fold loss)
8-Methyl critical for potency; analog substitution carries high activity-loss risk
SMO-series data; structural inference for PBK
8-methyl substitution imidazo[1,2-a]pyridine SAR Hedgehog pathway deletion analog

PBK/TOPK: Tumor-Selective Kinase vs. PI3K and Hedgehog

PBK/TOPK is a serine-threonine kinase that is overexpressed in a wide range of malignant tumors including lung, colon, breast, prostate, and oral cancers, while showing restricted expression in normal tissues (primarily testis and thymus) [1]. This tumor-selective expression profile differentiates the PBK target space from PI3K/mTOR (targeted by GSK1059615) and Smoothened/Hedgehog (targeted by MS-0022), both of which have broader normal tissue distribution and associated on-target toxicity liabilities. PBK/TOPK has been validated as a prognostic biomarker correlated with antitumor immunity in colon cancers and as a therapeutic target in prolactinomas and oral cancer [1]. The target compound, as a PBK/TOPK inhibitor per WO2011002772A1 claims, therefore addresses a target with a potentially superior therapeutic window compared to PI3K or Hedgehog pathway inhibitors. However, quantitative PBK selectivity data over other kinases for this specific compound remain unavailable in the public domain.

Target expression context
Class-level inference
PBK/TOPK reported overexpressed in multiple cancer types, with restricted normal-tissue expression; compared to broadly expressed PI3K/mTOR and SMO targets
Supports target-engagement model review; selectivity fingerprint remains to be established
Compound-specific selectivity data unavailable
PBK/TOPK tumor proliferation mitosis prognostic biomarker

Research Application Scenarios


PBK/TOPK-Dependent Mitosis & Cytokinesis Studies

This compound is optimally deployed as a PBK/TOPK chemical probe in mitosis and cell-cycle progression studies, particularly in tumor cell lines with confirmed PBK overexpression (e.g., lung, colon, breast, prostate cancer). The isoxazole-5-carboxamide regioisomer distinguishes it from PI3K/mTOR inhibitor GSK1059615, ensuring pathway-specific readouts . Researchers should pair this compound with a PBK/TOPK knockdown or knockout control and benchmark against the Jami et al. (2023) MTT assay protocol using PC3, DU-145, A549, and MCF-7 cell lines with etoposide as a reference standard .

Kinase Selectivity Profiling Against PI3K & Hedgehog

Given the structural proximity to both PI3K/mTOR inhibitor GSK1059615 (isoxazole-3-carboxamide) and SMO antagonist MS-0022 (bromobenzamide), this compound should be used in broad kinase selectivity panels to establish its PBK/TOPK selectivity fingerprint. The 8-methyl group on the imidazopyridine core is expected to be critical for potency, as demonstrated by the >200-fold activity loss upon methyl deletion in the MS-0022 analog series . Procurement should specify that the 8-methyl substituent is present and verified by analytical characterization (NMR, HPLC) before screening .

SAR Studies: Isoxazole Regioisomerism & Linker Geometry

This compound serves as a key reference point for SAR investigations exploring the pharmacological consequences of isoxazole-5-carboxamide vs. isoxazole-3-carboxamide attachment, and ortho- vs. para-anilide linker geometry. The patent claims in WO2011002772A1 establish the PBK-inhibitory framework for isoxazole-5-carboxamide derivatives . A systematic SAR program should synthesize and test matched molecular pairs including this target compound, its 3-carboxamide regioisomer, and para-linked analogs, with PBK biochemical IC50 determination as the primary readout and counter-screening against PI3Kα and SMO to quantify selectivity .

Application
Selection Property
Validation Focus
PBK/TOPK mitosis & cytokinesis studies
PBK/TOPK pathway-study fit; isoxazole-5-carboxamide regioisomer identity
Confirm PBK overexpression in cell model; benchmark against etoposide MTT panel
Kinase selectivity profiling (PI3K, SMO)
8-Methyl substituent present; regioisomer distinction from GSK1059615
Broad kinase panel and counter-screening against PI3Kα and SMO
Isoxazole & linker SAR programs
Isoxazole-5-carboxamide reference; ortho-anilide geometry
Matched molecular pair synthesis; PBK biochemical IC50 as primary readout
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